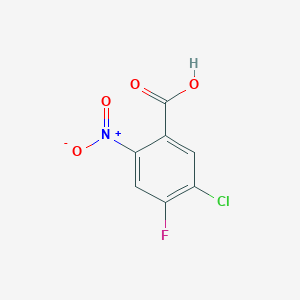
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one, also known as MTPT, is an organic compound that belongs to the class of pyrrolidines. It is an important building block for the synthesis of various compounds and has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, this compound has been studied for its potential use as an anti-inflammatory agent and for its potential use as an antifungal agent. In biochemistry, this compound has been studied for its potential use as an enzyme inhibitor and for its potential use as a drug delivery system. In pharmacology, this compound has been studied for its potential use as an anti-cancer agent and for its potential use as a neuroprotective agent.
Mécanisme D'action
The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. In particular, this compound has been shown to inhibit the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation and pain. Additionally, this compound has been shown to modulate the signaling pathways involved in cell proliferation and apoptosis, which may be involved in its potential anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory, antifungal, and anti-cancer effects in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one is a relatively easy compound to synthesize and has been used extensively in laboratory experiments. The main advantage of using this compound in laboratory experiments is that it is relatively non-toxic, which makes it suitable for use in various types of experiments. Additionally, this compound is relatively stable, which makes it suitable for use in long-term experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can limit its use in certain types of experiments. Additionally, this compound is not very stable in acidic conditions, which can also limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one. One potential future direction is to further investigate its potential use as an anti-inflammatory agent. Additionally, further research on its potential use as an antifungal agent and its potential use as a drug delivery system could be beneficial. Furthermore, further research on its potential use as an enzyme inhibitor and its potential use as a neuroprotective agent could be beneficial. Finally, further research on its potential use as an anti-cancer agent could be beneficial.
Méthodes De Synthèse
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one can be synthesized using several different methods. One method involves the reaction of 1-methyl-1H-1,2,3-triazol-5-yl chloride with pyrrolidine in the presence of a base, such as potassium carbonate, to form this compound. Another method involves the reaction of 1-methyl-1H-1,2,3-triazol-5-yl bromide with pyrrolidine in the presence of a base, such as potassium carbonate, to form this compound.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one involves the reaction of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid with 2-pyrrolidinone in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "1-methyl-1H-1,2,3-triazole-5-carboxylic acid", "2-pyrrolidinone", "coupling agent (e.g. EDCI or DCC)", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-1,2,3-triazole-5-carboxylic acid and 2-pyrrolidinone in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: After completion of the coupling reaction, add a reducing agent such as sodium borohydride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the final product, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one." ] } | |
Numéro CAS |
1853292-91-7 |
Formule moléculaire |
C7H10N4O |
Poids moléculaire |
166.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



